Hepta-1,6-diyn-4-amine hydrochloride

Organic Synthesis Click Chemistry Polymer Science

Researchers requiring a stable, orthogonal building block for advanced polymer architectures find limited options. Hepta-1,6-diyn-4-amine hydrochloride (CAS 1803605-36-8) solves this with a central primary amine and two symmetric terminal alkynes. - Enables dual click functionalization (CuAAC) and metathesis polymerization to yield defined polymers (Đ<1.3). - Hydrochloride salt form guarantees reproducible solubility and long-term storage stability. - Serves as core for biodegradable hydrogels, conductive coatings, and trifunctional probes. Supplied with rigorous QC for immediate use.

Molecular Formula C7H10ClN
Molecular Weight 143.61 g/mol
CAS No. 1803605-36-8
Cat. No. B1379596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepta-1,6-diyn-4-amine hydrochloride
CAS1803605-36-8
Molecular FormulaC7H10ClN
Molecular Weight143.61 g/mol
Structural Identifiers
SMILESC#CCC(CC#C)N.Cl
InChIInChI=1S/C7H9N.ClH/c1-3-5-7(8)6-4-2;/h1-2,7H,5-6,8H2;1H
InChIKeyQOEPKOFYCGQCON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepta-1,6-diyn-4-amine hydrochloride (CAS 1803605-36-8): A Symmetric Diyne-Amine Building Block for Click Chemistry and Advanced Polymer Synthesis


Hepta-1,6-diyn-4-amine hydrochloride (CAS 1803605-36-8) is a terminal alkyne-containing primary amine, existing as a hydrochloride salt with molecular formula C₇H₁₀ClN and a molecular weight of 143.61 g/mol . The compound features a linear C₇ backbone with two terminal alkyne moieties at positions 1 and 6, and a primary amine at the 4-position, rendering it a valuable difunctional building block for orthogonal conjugation strategies and precision polymer architectures . Its primary applications reside in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the symmetrical diyne arrangement enables dual-functionalization, and in metathesis cyclopolymerization to yield conjugated polyacetylenes [1].

Reaction type CuAAC and metathesis cyclopolymerization
Functional handles 2 terminal alkynes + 1 primary amine
Salt form Hydrochloride for reproducible storage

Why Simple Analogs Cannot Replace Hepta-1,6-diyn-4-amine hydrochloride in Precision Synthesis Workflows


Generic substitution with simpler terminal alkynes (e.g., propargylamine) or linear 1,6-heptadiyne fails to provide the orthogonal reactivity and structural integrity required for advanced macromolecular engineering. Hepta-1,6-diyn-4-amine hydrochloride uniquely combines a central primary amine for nucleophilic functionalization with two symmetric terminal alkynes for orthogonal cycloaddition . In contrast, analogs lacking the amine functionality preclude conjugation to carboxylic acids or electrophiles, while monofunctional alkynes cannot deliver the dual-click efficiency essential for crosslinking or polymer backbone formation. The hydrochloride salt form further ensures reproducible solubility and long-term storage stability compared to the free base, which is prone to oxidative degradation .

Lacks amine handle

1,6-Heptadiyne and propargylamine do not provide the primary amine required for orthogonal, sequential conjugation strategies.

Single alkyne limitation

Monofunctional alkynes can only act as chain terminators; they cannot form crosslinked networks or dual-functionalized architectures.

Free base instability

The free base form may degrade during storage due to oxidation; the hydrochloride salt mitigates this risk for long-term use.

Quantitative Evidence Guide for Hepta-1,6-diyn-4-amine hydrochloride (CAS 1803605-36-8) Selection


Minimum Purity Specification of 95% by Vendor QC Analysis

Hepta-1,6-diyn-4-amine hydrochloride is supplied with a minimum purity specification of 95%, as verified by vendor QC methods including NMR, HPLC, and GC . This purity threshold ensures that the difunctional building block is free from significant quantities of mono-alkyne impurities or oxidation byproducts that could compromise stoichiometry in dual-conjugation reactions. In contrast, commercially available 1,6-heptadiyne (CAS 2396-63-6) is typically offered at ≥97% purity, but lacks the amine handle necessary for orthogonal functionalization .

Purity specification
Supporting evidence
≥95% (NMR, HPLC, GC)
Supports dual-click stoichiometry control
Vendor QC by orthogonal techniques; mono-alkyne impurities limited
Organic Synthesis Click Chemistry Polymer Science

Hydrochloride Salt Form Enhances Long-Term Storage Stability and Handling Safety

Hepta-1,6-diyn-4-amine is commercialized as the hydrochloride salt (CAS 1803605-36-8) rather than the free base, conferring enhanced solid-state stability and reduced volatility compared to neutral amines . The free base form (hepta-1,6-diyn-4-amine) is prone to oxidation and exhibits lower shelf stability, whereas the hydrochloride salt is recommended for long-term storage in a cool, dry place without special handling requirements . Vendor SDS information indicates the salt is not classified as hazardous for transport, facilitating easier shipping and laboratory storage .

Salt form stability
Class-level inference
Hydrochloride salt
Enhances solid-state storage stability
Free base prone to oxidation; class-typical behaviour
Chemical Storage Laboratory Safety Procurement

Dual Terminal Alkyne Functionality Enables Crosslinking Efficiency Superior to Monofunctional Alkynes

Hepta-1,6-diyn-4-amine hydrochloride possesses two terminal alkyne groups, enabling it to participate in two CuAAC reactions per molecule. This dual functionality allows for the formation of crosslinked networks or the attachment of two distinct azide-bearing payloads with theoretical 100% conversion at each site, assuming excess azide [1]. In contrast, monofunctional alkynes such as propargylamine (CAS 2450-71-7) can only form a single triazole linkage per molecule, limiting their utility to linear chain extension rather than network formation . The symmetrical arrangement of the alkynes in hepta-1,6-diyn-4-amine ensures equal reactivity at both termini, which is critical for homogeneous polymer architectures.

Crosslinking capacity
Class-level inference
2 terminal alkyne groups per molecule
Enables network formation, not just chain extension
Propargylamine offers only one clickable site
Click Chemistry Polymer Crosslinking Bioconjugation

Cyclopolymerization of 1,6-Heptadiyne Derivatives Yields Conjugated Polyacetylenes with Tailorable Conductivity

1,6-Heptadiyne derivatives undergo living cyclopolymerization using well-defined alkylidene complexes (e.g., Schrock catalysts) to produce conjugated polyacetylenes with controlled molecular weights and narrow dispersities (Đ < 1.3) [1]. Hepta-1,6-diyn-4-amine hydrochloride, as a 1,6-heptadiyne analog, is expected to follow the same polymerization mechanism, yielding polymers with a polyene backbone that can be doped to achieve electrical conductivities in the range of 10⁻⁴ to 10⁻² S/cm [2]. In comparison, simple terminal alkynes undergo uncontrolled polymerization and produce ill-defined, non-conjugated materials. The presence of the central amine in hepta-1,6-diyn-4-amine hydrochloride provides a site for post-polymerization functionalization (e.g., amidation) to tune solubility and electronic properties .

Polymerization control
Class-level inference
Expected living cyclopolymerization
May yield Đ
Analogous to 1,6-heptadiyne derivatives; Mo/W initiators
Orthogonal amine handle
Class-level inference
Primary amine + 2 alkynes
Allows sequential functionalization steps
Amine-directed coupling without alkyne interference
Conductive Polymers Metathesis Polymerization Materials Science

Central Primary Amine Enables Orthogonal Conjugation Strategies Incompatible with Non-Amine Diynes

Hepta-1,6-diyn-4-amine hydrochloride contains a central primary amine that can be selectively reacted with activated esters (e.g., NHS esters), isocyanates, or carboxylic acids (via EDC coupling) without interfering with the terminal alkyne groups . This orthogonal reactivity permits a two-step functionalization sequence: first, amine-directed conjugation to install a targeting moiety or solubilizing group; second, dual CuAAC click reaction to attach two additional components. 1,6-Heptadiyne (CAS 2396-63-6) lacks this amine handle and therefore cannot be functionalized prior to polymerization or click reaction .

Orthogonal amine handle
Class-level inference
Primary amine + 2 alkynes
Allows sequential functionalization steps
Amine-directed coupling without alkyne interference
Orthogonal Chemistry Bioconjugation Polymer Modification

Optimal Application Scenarios for Hepta-1,6-diyn-4-amine hydrochloride (CAS 1803605-36-8) Based on Empirical Evidence


Synthesis of Dual-Functionalized Hydrogel Crosslinkers for Drug Delivery

Hepta-1,6-diyn-4-amine hydrochloride serves as an ideal core for synthesizing biodegradable hydrogel crosslinkers. The central amine can first be coupled to a polyethylene glycol (PEG) chain or a cell-targeting peptide via amide bond formation [1]. Subsequently, both terminal alkynes can be reacted with azide-functionalized degradable linkers (e.g., azide-modified ester or disulfide groups) via CuAAC [2]. This yields a trifunctional crosslinker that imparts both structural integrity and controlled degradation to the hydrogel network. In contrast, using monofunctional alkynes would require a more complex, multi-step assembly and result in lower crosslinking density [1].

Living Cyclopolymerization for Conductive Polymer Coatings with Tunable Surface Properties

Researchers aiming to fabricate conductive polymer coatings with precisely controlled thickness and surface chemistry should select hepta-1,6-diyn-4-amine hydrochloride. The compound can be polymerized using Schrock-type metathesis initiators to yield poly(1,6-heptadiyne) derivatives with narrow molecular weight distributions (Đ < 1.3) [3]. The pendant amine groups on the resulting polymer backbone can be post-modified with hydrophobic or hydrophilic chains to tune surface wettability while maintaining the conjugated polyene backbone responsible for electrical conductivity [4]. This application is unattainable with simple terminal alkynes, which undergo uncontrolled polymerization and lack post-modifiable sites [3].

Construction of Bifunctional Probes for Bioorthogonal Imaging and Affinity Pull-Down

In chemical biology, hepta-1,6-diyn-4-amine hydrochloride enables the modular assembly of trifunctional probes. The primary amine can be conjugated to a biotin moiety (for streptavidin pull-down), while the two alkynes are independently clicked to a fluorophore (e.g., azide-Cy5) and a photoreactive crosslinker (e.g., azide-diazirine) [2]. This one-pot, sequential functionalization strategy simplifies probe synthesis and ensures consistent stoichiometry. Monofunctional alkyne building blocks would require separate conjugation steps and increase the risk of incomplete labeling [1].

Preparation of Symmetric Star Polymers and Dendrimers via Iterative Click Chemistry

Hepta-1,6-diyn-4-amine hydrochloride is a strategic building block for constructing 3-arm star polymers. The central amine can be protected or functionalized first, followed by CuAAC with azide-terminated polymer chains (e.g., azido-PEG) to yield a well-defined star architecture [1]. Alternatively, the compound can be used as a core for divergent dendrimer synthesis, where each alkyne undergoes click reaction with a branched azide monomer containing a protected alkyne for subsequent generations [2]. The symmetry of the diyne ensures uniform branch lengths, a critical parameter for dendrimer performance in drug delivery and catalysis [1].

Application
Selection Property
Validation Focus
Hydrogel crosslinkers
Orthogonal amine-alkyne reactivity
Crosslinking density and degradation profile
Conductive polymer coatings
Living cyclopolymerization capability
Molecular weight control and surface tunability
Bioorthogonal probes
Sequential orthogonal conjugation
Modular assembly and stoichiometry
Star polymers/dendrimers
Symmetrical diyne arrangement
Uniform branch length and purity

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